(2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate

Descripción

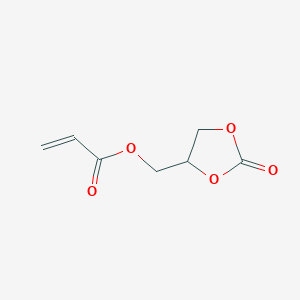

Structure

3D Structure

Propiedades

IUPAC Name |

(2-oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5/c1-2-6(8)10-3-5-4-11-7(9)12-5/h2,5H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQYVERIASFLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1COC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593036 | |

| Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7528-90-7 | |

| Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7528-90-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate: A Comprehensive Technical Guide on Properties, Synthesis, and Advanced Polymer Applications

Executive Summary

(2-Oxo-1,3-dioxolan-4-yl)methyl acrylate, commonly referred to as Glycerol Carbonate Acrylate (GCA) , is a highly versatile, bifunctional monomer that bridges the gap between traditional olefinic polymerization and advanced, sustainable polyurethane chemistry[1]. Featuring both a polymerizable acrylate double bond and an amine-reactive 5-membered cyclic carbonate ring, GCA serves as a critical building block for Non-Isocyanate Polyurethanes (NIPUs), biocompatible hydrogels, and high-performance solid polymer electrolytes[2][3][4]. This whitepaper provides an in-depth analysis of GCA’s physicochemical properties, dual-reactivity mechanisms, and field-proven experimental protocols for researchers and materials scientists.

Physicochemical Properties & Identification

Understanding the baseline properties of GCA is essential for optimizing storage, handling, and stoichiometric calculations during polymerization. The presence of the cyclic carbonate group significantly increases the polarity and dielectric constant of the monomer, which is highly advantageous for electrochemical applications[5].

Table 1: Quantitative Identification and Physicochemical Data

| Property | Value |

| Systematic Name | (2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate |

| Common Synonyms | Glycerol carbonate acrylate; 4-Acryloyloxymethyl-2-oxo-1,3-dioxolane |

| CAS Number | 7528-90-7 |

| Molecular Formula | C₇H₈O₅ |

| Molecular Weight | 172.14 g/mol |

| Structural Features | 5-membered cyclic carbonate; terminal acrylate alkene |

| Storage Conditions | 2–8 °C, sealed in a dry, dark environment to prevent auto-polymerization |

(Data synthesized from chemical reference standards[6][7][8])

Mechanistic Chemistry: The Dual Reactivity Profile

The structural brilliance of GCA lies in its orthogonal reactivity, which allows for complex macromolecular architectures without the use of toxic, moisture-sensitive isocyanates[9][10].

Aza-Michael Addition (Acrylate Site)

The electron-deficient double bond of the acrylate group is highly susceptible to nucleophilic attack. When exposed to primary amines, GCA undergoes an Aza-Michael addition. This condensation reaction forms robust carbon-nitrogen bonds, converting primary amines into secondary or tertiary amines, thereby increasing the crosslinking density of the resulting polymer matrix[11].

Aminolysis (Cyclic Carbonate Site)

Concurrently or sequentially, the 5-membered cyclic carbonate ring undergoes aminolysis (ring-opening) when reacted with amines. Causality in Design: Unlike traditional polyurethane synthesis which relies on highly toxic phosgene-derived isocyanates, aminolysis is a 100% atom-economy reaction[12]. It generates stable urethane linkages alongside adjacent primary and secondary hydroxyl groups. These hydroxyl groups are not mere byproducts; they actively participate in extensive intra- and intermolecular hydrogen bonding, which drastically enhances the mechanical strength, thermal stability, and chemical resistance of the resulting Polyhydroxyurethanes (PHUs)[2][13].

Figure 1: Dual reactive pathways of GCA with polyfunctional amines to form PHUs.

Polymerization Strategies and Applications

GCA can be polymerized via different mechanisms depending on the target application.

Table 2: Comparative Polymerization Strategies for GCA

| Strategy | Co-Reactants | Catalyst/Initiator | Target Material | Key Advantage |

| Aminolysis (Polyaddition) | Polyfunctional Amines (e.g., HMDA) | None (Autocatalytic/Thermal) | Polyhydroxyurethanes (PHUs) | 100% atom economy, isocyanate-free, high hydrogen bonding[10][11] |

| RAFT Copolymerization | n-Butyl Acrylate (nBA) | AIBN / DDMAT | Solid Polymer Electrolytes | Controlled molecular weight, tunable Tg, high dielectric constant[4][5] |

| Free Radical Polymerization | Methacrylates / Acrylates | Photoinitiators (UV) | 3D Printing Resins / Coatings | Fast curing, high crosslinking density[14] |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol 1: Synthesis of High-Molecular-Weight PHUs via Aminolysis

Adapted from Nohra et al.[15]

Causality: A one-pot strategy at elevated temperatures (90 °C) is utilized to overcome the activation energy barrier of the less reactive secondary amines formed during the initial Aza-Michael step. This prevents the reaction from stalling and ensures the generation of high molar mass polymers (>20,000 g/mol )[2][11].

-

Preparation: In a rigorously dried, argon-purged reactor, weigh GCA and Hexamethylenediamine (HMDA) to achieve a 1:1 molar ratio (or a slight amine excess to drive the reaction).

-

Solvent Addition (Optional): For solution polymerization, dissolve the reactants in Dimethyl carbonate (DMC)—chosen for its green profile and lack of interference with the carbonate ring.

-

Polymerization: Heat the mixture to 90 °C under continuous mechanical stirring for exactly 2 hours.

-

Self-Validation Checkpoint 1 (FTIR/NMR): Extract an aliquot and analyze via FTIR. The complete disappearance of the cyclic carbonate carbonyl stretching band (~1800 cm⁻¹) validates the end of the aminolysis phase. Confirm the cyclic carbonate conversion rate via ¹H-NMR[2].

-

Self-Validation Checkpoint 2 (SEC): Dissolve the final product in an appropriate eluent to evaluate the molar mass and dispersity index (Đ) using Size Exclusion Chromatography (SEC).

Protocol 2: RAFT Copolymerization for Solid Polymer Electrolytes

Adapted from Boujioui et al.[4][5]

Causality: Reversible Addition-Fragmentation chain Transfer (RAFT) is selected over standard free-radical polymerization because it strictly controls the molecular weight and dispersity. Precise control over the polymer architecture is critical here, as the ionic conductivity of the resulting Solid Polymer Electrolyte (SPE) is deeply influenced by the molar mass and the mobility of the polymer chains[4].

-

Reagent Assembly: In a 50 mL Schlenk flask, dissolve GCA (50 eq.), n-butyl acrylate (20 eq.), Azobisisobutyronitrile (AIBN, initiator, 0.2 eq.), and 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT, chain transfer agent, 1 eq.) in Dimethyl Sulfoxide (DMSO, 16.2 mL)[5].

-

Degassing: Purge the mixture with argon for 30 minutes. Reasoning: Oxygen acts as a radical scavenger and will prematurely terminate the propagating polymer chains.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C for 90 minutes.

-

Quenching: Terminate the reaction by rapid cooling with liquid nitrogen, followed by exposure to ambient air to quench the radicals.

-

Purification: Precipitate the statistical copolymer, P(cyCA-r-nBA), in deionized water. Filter and wash sequentially with water and methanol to remove unreacted monomers.

-

Electrolyte Formulation: Mix the purified copolymer with bis(trifluoromethane)sulfonimide lithium salt (LiTFSI). The high dielectric constant of the cyclic carbonate pendant groups facilitates the dissociation of the lithium salt, enabling ion transport[5].

References

-

Pharmaffiliates. (2-Oxo-1,3-dioxolan-4-yl)methyl acrylate Reference Standards. Pharmaffiliates. URL: [Link]

-

Specific Polymers. GCA - specific polymers (Product Data). Specific Polymers. URL: [Link]

-

Nohra, B., Candy, L., Blanco, J.-F., Raoul, Y., & Mouloungui, Z. (2016). Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs. Molecules, 21(9), 1220. URL:[Link]

-

Gaida, R., Kiełkiewicz, D., Biernat, N., Furgoł, S., & Dudek, G. (2026). Optimizing poly(hydroxyurethane) synthesis via cyclic carbonate aminolysis: a comprehensive review. Green Chemistry (RSC Publishing), 28, 2196-2219. URL:[Link]

-

Boujioui, F., Zhuge, F., Damerow, H., Wehbi, M., Améduri, B., & Gohy, J.-F. (2020). Solid Polymer Electrolytes Based on Copolymers of Cyclic Carbonate Acrylate and n-Butylacrylate. Macromolecular Chemistry and Physics, 221(6), 1900556. URL:[Link]

Sources

- 1. GCA - specific polymers [specificpolymers.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. Solid Polymer Electrolytes Based on Copolymers of Cyclic Carbonate Acrylate and n-Butylacrylate | DIAL.pr - BOREAL [dial.uclouvain.be]

- 5. dial.uclouvain.be [dial.uclouvain.be]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. echemi.com [echemi.com]

- 8. 13818-44-5|(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate|BLD Pharm [bldpharm.com]

- 9. Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimizing poly(hydroxyurethane) synthesis via cyclic carbonate aminolysis: a comprehensive review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs [mdpi.com]

- 12. Optimizing poly(hydroxyurethane) synthesis via cyclic carbonate aminolysis: a comprehensive review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Optimizing poly(hydroxyurethane) synthesis via cyclic carbonate aminolysis: a comprehensive review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. WO2021019305A1 - Method of making glycerol carbonate (meth)acrylate and curable compositions based thereon - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Glycerol carbonate methacrylate (GCMA) synthesis from glycidyl methacrylate

Synthesis of Glycerol Carbonate Methacrylate (GCMA) via Catalytic CO₂ Fixation: A Technical Guide for Biomaterials and Drug Delivery Systems

Rationale and Strategic Context

For researchers and drug development professionals, the synthesis of non-isocyanate polyurethanes (NIPUs) and functionalized nano-carriers relies heavily on highly reactive, biocompatible precursor monomers[1]. Glycerol carbonate methacrylate (GCMA) has emerged as a critical synthon in this space[2]. By bearing both a polymerizable methacrylate vinyl group and an amine-reactive cyclic carbonate functional group, GCMA enables post-polymerization modification without the use of highly toxic isocyanate chemistry[2],[1].

Historically, the synthesis of cyclic carbonates from epoxides required aggressive thermal conditions (>120 °C) that would spontaneously trigger the radical polymerization of the methacrylate double bond[1]. Modern approaches rely on the direct, low-temperature cycloaddition of carbon dioxide (CO₂) to glycidyl methacrylate (GMA) utilizing specialized bifunctional organocatalysts or ionic liquid technologies[2],[3]. This guide details the mechanistic causality, catalyst selection, and self-validating protocols for generating GCMA with near-quantitative yields.

Mechanistic Causality of Epoxide Cycloaddition

To successfully achieve CO₂ fixation into GMA while preserving the vinyl group, the activation energy of the epoxide ring-opening must be lowered so that the reaction proceeds under mild thermal parameters (60–90 °C)[2],[3]. This causality dictates the use of bifunctional catalytic systems, such as supported ionic liquid-like phases (SILLPs) or immobilized phosphonium salts[2],[3].

The mechanistic sequence follows three causal steps:

-

Electrophilic Activation: The acidic or cationic site of the catalyst (e.g., the imidazolium proton or a phenol group on a phosphonium salt) hydrogen-bonds with the oxygen atom of the glycidyl epoxide ring, polarizing the C–O bonds and increasing ring strain[4].

-

Nucleophilic Attack: The catalyst's counter-anion (typically a halide like iodide or bromide) attacks the least sterically hindered carbon atom of the epoxide via an Sₙ2 mechanism, forcing the ring open to form an intermediate halo-alkoxide[3],[5].

-

CO₂ Insertion & Cyclization: CO₂ inserts into the metal/cation-alkoxide bond to form a linear alkyl carbonate intermediate[5]. An intramolecular nucleophilic substitution ensues, closing the ring to form the 5-membered cyclic carbonate (GCMA) and expelling the halide to regenerate the catalyst[5].

Catalytic workflow for the cycloaddition of CO2 to glycidyl methacrylate forming GCMA.

Catalyst Selection and Quantitative Performance Matrix

For reproducible scale-up, the catalytic system must be easily recoverable[5]. Two premier immobilized catalyst classes dominate modern GCMA synthesis: 1-decyl-2-methylimidazolium moieties covalently attached as a SILLP, and phenol-substituted phosphonium salts supported on silica[2],[3].

Table 1: Performance Matrix of Immobilized Catalysts for GCMA Synthesis

| Catalyst System | Support Matrix | Temp (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Recyclability |

| 1-Decyl-2-methylimidazolium (SILLP) [2] | Polymeric / SLIL | 60 | 0.1 – 1.0 | 6 | ~ 100 | > 6 cycles |

| Phenol-substituted phosphonium salt [3] | Silica | 90 | 1.0 | 3 – 6 | > 99 | Up to 12 cycles |

Experimental Protocols and Self-Validating Methodologies

The integrity of these syntheses relies on stringent environmental controls and precise analytical endpoints to ensure the methacrylate double-bond is not consumed prematurely.

Protocol A: Solvent-Free Cycloaddition using SILLP

This chemo-enzymatic compatible approach operates under remarkably mild conditions, averting thermal polymerization[2].

-

Reactor Preparation: Equip a 250 mL high-pressure stainless-steel reactor (e.g., Berghof) with magnetic stirring, internal thermocouple, and pressure transducer[5].

-

Reagent Loading: Add 100 mmol of pure Glycidyl Methacrylate (GMA). Introduce 1-decyl-2-methylimidazolium SILLP catalyst at a predefined loading (typically 0.5 - 2.0 mol% relative to GMA)[2],[5]. Note: Add a trace amount of radical inhibitor (e.g., 100 ppm MEHQ) if scaling up beyond 50 grams to strictly block auto-polymerization.

-

System Purging: Seal the reactor and purge 3 times with CO₂ gas (1 MPa) at room temperature to rigorously displace atmospheric oxygen and moisture.

-

Pressurization & Heating: Pressurize the system to a static 1.0 MPa (10 bar) with CO₂[2]. Initiate stirring and heat to a strictly controlled 60 °C[2].

-

Reaction & Isolation: Maintain conditions for 6 hours[2]. Cool the reactor to <20 °C and carefully depressurize. Recover the SILLP catalyst via simple centrifugation (4000 rpm, 10 min) or vacuum filtration[2]. The resultant supernatant is highly pure GCMA[2].

Protocol B: Silica-Supported Phosphonium Synthesis

-

Setup & Loading: In an autoclave, combine GMA and the silica-supported phenol-substituted phosphonium salt catalyst[3].

-

Reaction Conditions: Purge with CO₂, pressurize to 1.0 MPa, and heat the vessel to 90 °C[3]. Due to the elevated temperature, ensuring oxygen exclusion is mandatory to prevent radical generation.

-

Execution & Recovery: Allow the reaction to proceed for 3 to 6 hours. Upon completion, filter the solid silica-supported catalyst. Wash the catalyst bed with a low-boiling solvent (e.g., ethyl acetate) to recover residual product, then dry the catalyst under vacuum for reuse[3].

Self-Validation via Spectroscopic Checkpoints

A reliable protocol must be self-validating. You cannot visually confirm the conversion of the epoxide to the carbonate; you must utilize spectroscopic anchors.

-

FT-IR Spectroscopy (Primary Check): Extract a 50 µL aliquot. The protocol is verified successful when the characteristic epoxide C–O asymmetric stretching bands at ~910 cm⁻¹ and 845 cm⁻¹ completely disappear, simultaneously matched by the emergence of a massive, sharp peak at ~1790–1800 cm⁻¹ representing the cyclic carbonate C=O stretch[1]. Crucially, the structural integrity of the monomer is validated if the original ester carbonyl of the methacrylate group remains unshifted at 1720 cm⁻¹ [1].

-

¹H-NMR Spectroscopy: The terminal epoxide protons (typically resonating at 2.6 – 3.2 ppm) must fully shift downfield to the cyclic carbonate environment (4.3 – 5.0 ppm)[2].

Strategic Applications in Drug Development

For the pharmaceutical scientist, GCMA translates to a highly tunable vector. Miniemulsion techniques allow GCMA to be copolymerized with methyl methacrylate, yielding functionalized nanoparticles[1]. Because the pendant 5-membered cyclic carbonate group is exceptionally susceptible to nucleophilic ring-opening by primary amines (aminolysis), these nanoparticles serve as prime bioconjugation scaffolds[1]. Drug development teams can react these GCMA-bearing carriers with amine-rich active pharmaceutical ingredients (APIs), targeting proteins, or amino acids (like dopamine or albumin) at room temperature, seamlessly creating stable urethane linkages for targeted delivery mechanisms[2],[1].

References

-

Lozano, P., et al. "Sustainable chemo-enzymatic synthesis of glycerol carbonate (meth)acrylate from glycidol and carbon dioxide enabled by ionic liquid technologies." Green Chemistry (2021). 2

-

Büttner, H., et al. "Life Cycle Assessment for the Organocatalytic Synthesis of Glycerol Carbonate Methacrylate." ChemSusChem 12(12):2701-2707 (2019). 3

-

Morales-Cerrada, R., et al. "Free radical polymerization study of glycerin carbonate methacrylate for the synthesis of cyclic carbonate functionalized polymers." Progress in Organic Coatings (2021).1

-

Aomchad, V., et al. "A Green Chemo-Enzymatic Approach for CO2 Capture and Transformation into Bis(cyclic carbonate) Esters in Solvent-Free Media." ACS Sustainable Chemistry & Engineering (2025/Related Review). 5

-

Werner, T., et al. Evaluation of tetrabutyl ammonium and phosphonium halides as catalysts in cyclic carbonate synthesis. ResearchGate (2019). 4

Sources

Spectral Benchmarking of (2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate: A Technical Guide for Advanced Characterization

Executive Perspective

(2-Oxo-1,3-dioxolan-4-yl)methyl acrylate, commonly referred to as glycerol carbonate acrylate (GCA), is a highly versatile bifunctional monomer central to the development of non-isocyanate polyurethanes (NIPUs) and advanced crosslinkable polymers[1]. Due to its dual-reactivity—comprising a highly reactive electron-deficient alkene and a ring-strained five-membered cyclic carbonate—precise structural elucidation is critical. This guide provides a causal, self-validating framework for obtaining and interpreting the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectral data of GCA.

Structural Dynamics & Causality in Protocol Design

GCA contains a highly sensitive 1,3-dioxolan-2-one ring that is susceptible to premature hydrolysis or acid-catalyzed ring opening. Consequently, the choice of analytical conditions is not arbitrary. When validating GCA, moisture and trace acids must be strictly eliminated from the spectroscopic environment to prevent the formation of glycerol-acrylate degradation products, which can obfuscate baseline spectra.

FT-IR Vibrational Spectroscopy: Mechanistic Peak Shifting

In FT-IR analysis, the diagnostic power of GCA lies in the distinct vibrational modes of its two carbonyl groups. The cyclic carbonate carbonyl bond exhibits significant structural strain, which forces a higher s-character in the carbon orbital. This increases the bond's force constant, shifting its stretching frequency dramatically higher (~1790 cm⁻¹) than the conjugated, unstrained acrylate ester carbonyl (~1725 cm⁻¹)[2].

Self-Validating ATR-FTIR Protocol

-

Instrument Calibration: Initialize the spectrometer with an Attenuated Total Reflectance (ATR) accessory (diamond crystal) to eliminate the need for hygroscopic KBr pellets, which can introduce adventitious water and initiate ring hydrolysis.

-

Background Correction: Acquire an ambient background spectrum (32 scans, 4 cm⁻¹ resolution).

-

Sample Deposition: Deposit 1–2 drops of neat, anhydrous GCA liquid directly onto the ATR crystal. Solvent use should be avoided to prevent spectral masking in the critical 1600–1800 cm⁻¹ window.

-

Acquisition: Record the spectrum with atmospheric compensation (32 scans)[3].

-

Purge & Clean: Immediately clean the crystal with anhydrous acetone to prevent localized polymerization on the optical surface.

FT-IR Spectral Assignments

| Functional Group | Frequency (cm⁻¹) | Appearance | Mechanistic Origin & Causality |

| Cyclic Carbonate C=O | ~1795 | Strong, Sharp | Ring strain in the 5-membered dioxolane ring drastically increases the restoring force constant of the C=O stretch. |

| Acrylate Ester C=O | ~1725 | Strong, Sharp | Resonance conjugation with the adjacent alkene lowers the bond order, shifting the stretch to a lower wavenumber relative to the carbonate. |

| Alkene C=C | ~1638 | Medium | Asymmetric stretching of the terminal acrylate vinyl group. |

| C–O–C (Ring & Ester) | 1050 – 1150 | Strong, Broad | Overlapping asymmetric stretching of the carbonate and ester ether linkages. |

Nuclear Magnetic Resonance (NMR) Elucidation

The stereochemical complexity of GCA stems from the chiral center at the C4 position of the 1,3-dioxolane ring. This renders the adjacent methylene protons (both inside the ring and on the exocyclic ester linkage) diastereotopic. Because they exist in sterically distinct environments, they exhibit differing chemical shifts and complex geminal coupling, precluding simplified first-order multiplet rules[4].

High-Fidelity NMR Protocol

-

Solvent Neutralization (Critical): Standard CDCl₃ decomposes over time to generate trace DCl. Pass 0.6 mL of CDCl₃ through a short plug of anhydrous basic alumina directly into the NMR tube. Failure to do so risks acid-catalyzed transesterification or ring-opening during acquisition.

-

Sample Preparation: Dissolve 20 mg of GCA for ¹H NMR (or 100 mg for ¹³C NMR) into the neutralized solvent.

-

¹H NMR Acquisition: Acquire at 400 MHz using a 30° pulse angle, 16 scans, and a 3-second relaxation delay.

-

¹³C{¹H} NMR Acquisition: Use a WALTZ-16 decoupling sequence with 1024 scans. Crucial adjustment: Set the relaxation delay (D1) to at least 2.0 seconds. The quaternary carbonyl carbons lack attached protons to facilitate rapid dipole-dipole relaxation; a short delay will artificially suppress their integral intensities[4].

¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity & Coupling | Integration | Assignment | Causality / Rationale |

| 6.40 | doublet (J = 17.2 Hz) | 1H | =CH₂ (trans to C=O) | Deshielded by the ester carbonyl; large trans coupling constant[4]. |

| 6.10 | multiplet (dd) | 1H | -CH= | Complex coupling to the geminal protons. |

| 5.90 | doublet (J = 10.7 Hz) | 1H | =CH₂ (cis to C=O) | Smaller cis coupling constant; slightly more shielded[4]. |

| 4.90 | multiplet | 1H | -CH- (Ring Methine) | Heavily deshielded by two adjacent highly electronegative carbonate oxygen atoms[4]. |

| 4.35 – 4.64 | overlapping multiplets | 4H | -CH₂- (Ring) & -CH₂- (Linker) | Diastereotopic protons forced into rigid conformational locked states by the cyclic ring geometry[4]. |

¹³C NMR Spectral Data (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 165.5 | Quaternary C=O | Acrylate ester carbonyl[4]. |

| 154.8 | Quaternary C=O | Cyclic carbonate carbonyl[4]. |

| 132.5 | Methine =CH- | Internal alkene carbon[4]. |

| 127.2 | Methylene =CH₂ | Terminal alkene carbon[4]. |

| 74.0 | Methine -CH- | Dioxolane ring chiral carbon (C4)[4]. |

| 66.2, 63.2 | Methylene -CH₂- | Ring (C5) and linker aliphatic carbons[4]. |

Orthogonal Kinetic Monitoring

In drug delivery polymer synthesis, GCA is frequently reacted with amines to form polyhydroxyurethanes (PHUs). Spectral tracking is mandatory because the amine can attack either the acrylate double bond (Aza-Michael addition) or the cyclic carbonate (Aminolysis)[1].

The competitive kinetic pathways can be distinctly monitored by tracking the disappearance of the 1638 cm⁻¹ FT-IR band (alkene consumption) versus the 1795 cm⁻¹ band (carbonate ring opening) alongside NMR integration ratios[3].

Analytical workflow resolving competitive GCA pathways via orthogonal spectral tracking.

References

1.[2] "Monitoring of the normalized FTIR ratio, for GCA alkene and cyclic carbonate functions versus the number of equivalents of amine added." ResearchGate. URL: 2.[1] "Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs", MDPI. URL: 3.[4] "Supporting Information for - Rsc.org", RSC. URL: 4.[3] "Aza-Michael versus Aminolysis reactions of glycerol carbonate acrylate", ResearchGate. URL:

Sources

Thermodynamic and Empirical Solubility Profile of (2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate: A Technical Guide for Advanced Polymeric Applications

Executive Summary

(2-Oxo-1,3-dioxolan-4-yl)methyl acrylate (CAS 7528-90-7)—commonly referred to as glycerol carbonate acrylate (GCA) or propylene carbonate acrylate (PCA)—is an advanced bifunctional monomer[1],[2]. GCA pairs a highly reactive, polymerizable

Physicochemical Profiling & Structural Causality

To master the handling of GCA, one must evaluate the molecule through the lens of Hansen Solubility Parameters (HSP). The precursor to GCA, glycerol carbonate, possesses strong hydrogen-bonding capabilities due to its terminal hydroxyl group, characterized by the HSP values: Dispersion (

However, esterifying the hydroxyl group to form GCA fundamentally alters the molecule's intermolecular interactions.

-

Loss of Hydrogen Bond Donors: By capping the hydroxyl group with an acrylate, the strong H-bond donor capacity is eliminated. The

parameter is drastically suppressed, greatly reducing GCA's affinity for purely aqueous systems compared to glycerol carbonate. -

Retention of Strong Dipoles: The cyclic carbonate ring acts as a powerful dipole. The molecule retains a high

, causing it to aggressively solvate in polar aprotic environments. -

Dispersive Enhancement: The non-polar vinyl group of the acrylate slightly elevates the

parameter, allowing for broader miscibility in moderately polar halogenated solvents.

Empirical Solubility Matrix

The quantitative matrix below consolidates the empirical solubility profile of GCA across standard laboratory solvents at standard temperature and pressure (25 °C, 1 atm).

| Solvent Category | Representative Solvent(s) | Empirical Solubility | Mechanistic Causality for Solvation State |

| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible (>500 mg/mL) | Ideal HSP match. The strong dipole-dipole interactions align seamlessly with the cyclic carbonate's high dielectric profile[2]. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | Favorable dispersive interactions with the acrylate tail. Low H-bond competition makes DCM ideal for synthesis steps[5]. |

| Cyclic Carbonates | Propylene Carbonate (PC), Ethylene Carbonate | Miscible | "Like-dissolves-like" thermodynamic matching. PC is actively used as a swelling plasticizer for poly(GCA) gels[2]. |

| Protic / Alcohols | Methanol, Ethanol | Moderate to High | Favorable dipole interactions, though the lack of an H-bond donor in GCA limits absolute thermodynamic synergy. |

| Aqueous | Deionized Water, Buffer solutions | Poor to Moderate | Without the hydroxyl group, hydrophobic rejection from the acrylate moiety begins to outcompete the polar hydration of the carbonate ring. |

| Non-Polar | Hexanes, Heptane | Insoluble (<10 mg/mL) | Massive disparity in both Polarity ( |

Application-Driven Solvent Selection

The choice of solvent directly controls the reaction trajectory for GCA. Below are the field-proven insights guiding solvent selection in major synthetic workflows:

Conventional vs. Chemo-Enzymatic Synthesis

Traditionally, GCA is synthesized via the acylation of glycerol carbonate using acryloyl chloride. Dichloromethane (DCM) is selected because it efficiently dissolves both the polar cyclic carbonate intermediate and the relatively non-polar acryloyl chloride, while maintaining a non-nucleophilic environment that prevents side reactions[5]. This yields ~70% conversion at 0–25 °C[5].

Alternatively, a modern, sustainable chemo-enzymatic pathway utilizes Sponge-Like Ionic Liquids (SLILs) . The enzyme-catalyzed transesterification of glycidol with (meth)acrylate vinyl ester thrives in SLILs, which perfectly solvate the precursors without denaturing the biocatalysts, allowing straightforward cooling and centrifugation protocols to isolate pure fractions[6],[7].

RAFT / ATRP Polymerization

During controlled radical polymerizations (like ATRP), the solvent must keep the growing polymer chains strictly homogeneous to maintain narrow dispersity (

Isocyanate-Free Polyurethane (PHU) Synthesis

GCA is a premier building block for environmentally friendly, isocyanate-free PHUs via Aza-Michael addition and aminolysis[3]. These type-AB polyadditions with polyfunctional amines are frequently conducted in bulk (solvent-free) or using minimal polar aprotic media (like DMSO) to drive the high-density formation of urethane linkages without risking precipitation of the high-molar-mass polymers (exceeding 20,000 g·mol

Self-Validating Experimental Protocols

Protocol 1: Turbidimetric Solubility Assessment of GCA

Purpose: To validate the solubility thresholds of GCA in novel co-solvent mixtures dynamically.

-

Volumetric Baseline: Aliquot precisely 100.0 mg of purified GCA into a 10 mL borosilicate glass vial.

-

Isothermal Solvent Titration: Maintain the system at 25.0 ± 0.1 °C using a thermostatic block. Inject the target solvent (e.g., Propylene Carbonate) in precise 100 µL increments using a calibrated positive-displacement micropipette.

-

Equilibration Dynamics: Post-injection, vortex the mixture at 1500 RPM for 60 seconds, followed by a 5-minute isothermal rest period to establish thermodynamic equilibrium.

-

Optical Validation (Self-Correction Step): Transfer an aliquot to a quartz cuvette. Measure the optical transmittance at 600 nm via a UV-Vis spectrophotometer. Complete macroscopic dissolution is strictly validated only when transmittance achieves

relative to a pure solvent blank. Causality Check: If transmittance plateaus below 80% in aliphatic solvents (like hexanes), it successfully validates the predicted failure of dispersive-only interactions.

Protocol 2: Homogeneous Solution-Phase RAFT Polymerization of GCA

Purpose: To yield narrow-dispersity poly(GCA) maintaining complete solvation.

-

Reagent Preparation: In a dried Schlenk flask, dissolve GCA (monomer), Cyanomethyl dodecyl trithiocarbonate (RAFT CTA), and Azobisisobutyronitrile (AIBN) in anhydrous DMF . Target a molar ratio of

at a monomer concentration of 1.0 M. Causality Check: DMF is strictly utilized to prevent the premature precipitation of the highly polar poly(GCA) chains. -

Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Oxygen is a radical scavenger; its absolute removal is necessary to initiate chain growth.

-

Thermal Polymerization: Backfill with Argon and immerse the sealed flask in a thermostated oil bath at 70 °C for 12 hours.

-

Recovery & Purification: Quench the reaction via liquid nitrogen immersion. Purify the polymer by precipitating the DMF solution dropwise into cold diethyl ether (a non-solvent for the polymer but a good solvent for residual monomer).

-

Characterization: Dry under vacuum and analyze via

H NMR (CDCl

Systems Interaction Diagram

The following DOT diagram maps the precise causality between synthetic methodologies, solvent selection, and the resulting downstream applications.

Workflow dynamics of GCA synthesis, solvent selection, and downstream polymerization.

References

1.[1] "(2-oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate - Product Description". Echemi. Verified at: 1 2.[6] "Cas 106-90-1, GLYCIDYL ACRYLATE - Chemo-Enzymatic Process". LookChem. Verified at: 6 3.[2] "Controlled Synthesis and Functionalization of PEGylated Methacrylates Bearing Cyclic Carbonate Pendant Groups". ResearchGate. Verified at: 2 4.[3] "Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs". NIH. Verified at: 3 5.[5] "Method for the preparation of glycerine-based poly(hydroxy urethane) compounds". Google Patents. Verified at: 5 6.[4] "Glycerol Carbonate - DOSS (Hansen Solubility Parameters)". TURI. Verified at: 4 7.[7] "Nonconventional biocatalysis: from organic solvents to green solvents". ResearchGate. Verified at: 7

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOSS [doss.turi.org]

- 5. EP2669314A1 - Method for the preparation of glycerine-based poly(hydroxy urethane) compounds and glycerine-based poly(hydroxy urethane) compounds. - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

Comprehensive Stability and Storage Guide for (2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound Synonyms: Glycerol carbonate acrylate (GCA), Propylene carbonate acrylate CAS Registry Number: 7528-90-7[1]

Executive Summary & Chemical Profiling

(2-Oxo-1,3-dioxolan-4-yl)methyl acrylate (GCA) is a highly versatile, bifunctional monomer widely utilized in the synthesis of non-isocyanate polyurethanes (NIPUs), advanced polymer electrolytes, and UV-curable coatings[2][3]. The molecule derives its utility—and its inherent instability—from two distinct reactive moieties:

-

An electron-deficient acrylate double bond , which undergoes rapid free-radical polymerization.

-

A strained five-membered cyclic carbonate ring , which is highly susceptible to nucleophilic attack, ring-opening, and hydrolysis[4][5].

Because these two functional groups degrade via entirely different thermodynamic and kinetic pathways, establishing a robust storage protocol requires a multi-faceted approach. This whitepaper details the mechanistic causality behind GCA degradation and provides self-validating protocols to ensure monomer integrity during long-term storage and handling.

Mechanisms of Degradation

To stabilize GCA, one must first understand how it degrades. The degradation of GCA is not a singular event but a bifurcation of two competing pathways depending on environmental triggers.

-

Acrylate Polymerization: Exposure to actinic radiation (UV/visible light) or thermal energy provides the activation energy necessary to cleave the pi-bond, initiating a free-radical cascade. This results in the formation of crosslinked oligomers or an insoluble gel matrix[6].

-

Cyclic Carbonate Ring-Opening: The carbonyl carbon of the 1,3-dioxolan-2-one ring is highly electrophilic. In the presence of ambient moisture (water acting as a nucleophile) or basic/acidic catalysts, the ring undergoes hydrolysis to yield diols. In the presence of amines, it undergoes aminolysis to form polyhydroxyurethanes[4][7].

Dual degradation pathways of GCA via polymerization and ring-opening.

Causality-Driven Storage Conditions

Standard chemical storage is insufficient for GCA. The following parameters must be strictly controlled based on the underlying physical chemistry of the molecule:

A. Temperature Control (2°C to 8°C)

The Causality: Free-radical polymerization is an exothermic chain reaction governed by Arrhenius kinetics. Storing GCA at refrigerated temperatures (2-8°C) significantly lowers the kinetic energy of the system, keeping it well below the activation energy threshold required for spontaneous auto-initiation[8].

B. Atmospheric Control (Dry Air vs. Inert Gas)

The Causality: The cyclic carbonate ring is highly sensitive to atmospheric moisture, which acts as a nucleophile to initiate ring-opening hydrolysis. Therefore, a desiccated (dry) environment is mandatory[8]. Crucial Caveat: If the monomer is stabilized with 4-methoxyphenol (MEHQ), do not sparge or store under 100% inert gas (Nitrogen/Argon) . MEHQ requires trace amounts of dissolved oxygen to form the active quinone radical that scavenges propagating polymer chains[9]. Storing MEHQ-stabilized GCA in a strictly anaerobic environment strips the oxygen, neutralizing the inhibitor and paradoxically inducing polymerization.

C. Light Exclusion

The Causality: Actinic radiation (particularly UV light) can homolytically cleave trace impurities or the monomer itself to generate free radicals. GCA must be stored in opaque or amber-tinted containers, away from direct sunlight and high-intensity laboratory lighting[10].

Stabilization Strategies & Quantitative Data

To provide adequate shelf life, GCA is typically formulated with polymerization inhibitors. The choice and concentration of the inhibitor dictate the handling requirements[6][9].

Table 1: Comparative Efficacy of Polymerization Inhibitors for GCA

| Stabilizer | Chemical Name | Typical Concentration | Mechanism of Action | Environmental Prerequisite |

| MEHQ | 4-Methoxyphenol | 50 - 1500 ppm | Scavenges alkyl radicals via quinone formation | Requires trace dissolved oxygen |

| BHT | Butylated hydroxytoluene | 50 - 1000 ppm | Steric hindrance and radical trapping | Effective in bulk/inert atmospheres |

| PTZ | Phenothiazine | 10 - 500 ppm | Electron donation to quench propagating radicals | Highly effective in anaerobic conditions |

Note: Inhibitor levels should be verified periodically, as they are consumed over time while protecting the monomer.

Self-Validating Experimental Protocols

To ensure the scientific integrity of your GCA supply before deploying it in sensitive drug development or materials synthesis workflows, utilize the following self-validating analytical protocols. These systems are designed to provide immediate, binary feedback on monomer viability.

Protocol 1: Rheological Validation of Acrylate Stability

Objective: Detect early-stage free-radical polymerization (oligomerization) before macroscopic gelation occurs. Causality: As monomers link into oligomers, the average molecular weight of the bulk liquid increases, resulting in a quantifiable spike in kinematic viscosity.

Step-by-Step Methodology:

-

Equilibration: Transfer a 10 mL aliquot of GCA to a sealed glass vial and allow it to equilibrate to exactly 25.0°C in a temperature-controlled water bath for 30 minutes.

-

Calibration: Calibrate a Cannon-Fenske routine capillary viscometer using a standard reference fluid of known viscosity.

-

Measurement: Introduce the GCA sample into the viscometer. Measure the efflux time (in seconds) it takes for the meniscus to pass between the two timing marks.

-

Validation Logic: Multiply the efflux time by the viscometer's constant to calculate kinematic viscosity.

-

Pass: Viscosity matches the manufacturer's baseline (typically a low-viscosity liquid < 50 cPs).

-

Fail: A >10% increase from the baseline indicates active oligomerization. The batch must be discarded or re-distilled.

-

Protocol 2: Spectroscopic Validation of Cyclic Carbonate Integrity

Objective: Detect moisture-induced hydrolysis or amine-induced ring-opening of the 1,3-dioxolan-2-one moiety. Causality: The intact cyclic carbonate ring exhibits highly specific proton resonances. Ring-opening alters the electronic environment of these protons and generates new hydroxyl (-OH) groups[5].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 50 mg of GCA in 0.5 mL of anhydrous deuterated chloroform (

) containing 0.03% v/v TMS as an internal standard. -

Acquisition: Acquire a standard 1H-NMR spectrum at 400 MHz (minimum 16 scans to ensure an adequate signal-to-noise ratio).

-

Spectral Analysis & Validation Logic:

-

Pass (Intact Ring): Observe sharp, distinct multiplets between 4.3 ppm and 5.2 ppm , corresponding to the methylene and methine protons of the intact 5-membered cyclic carbonate ring.

-

Fail (Degraded Ring): The appearance of broad, exchangeable singlets between 2.0 ppm and 3.5 ppm (indicative of newly formed primary/secondary hydroxyl groups from hydrolysis) or a shift of the ring protons upfield indicates ring-opening degradation.

-

References

-

Pharmaffiliates. CAS No : 7528-90-7 | Product Name : (2-Oxo-1,3-dioxolan-4-yl)methyl acrylate. Available at:[Link]

- Google Patents. WO2021019305A1 - Method of making glycerol carbonate (meth)acrylate and curable compositions based thereon.

-

UCLouvain. Solid Polymer Electrolytes Based on Copolymers of Cyclic Carbonate Acrylate and n-Butylacrylate. Available at: [Link]

-

ResearchGate. Free radical polymerization study of glycerin carbonate methacrylate for the synthesis of cyclic carbonate functionalized polymers. Available at: [Link]

- Google Patents. WO2019229384A1 - Monoethylenically unsaturated monomers and uses thereof.

-

MDPI. Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs. Available at:[Link]

-

RSC Publishing. Optimizing poly(hydroxyurethane) synthesis via cyclic carbonate aminolysis: a comprehensive review. Available at:[Link]

-

Semantic Scholar. Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Available at:[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. dial.uclouvain.be [dial.uclouvain.be]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. WO2021019305A1 - Method of making glycerol carbonate (meth)acrylate and curable compositions based thereon - Google Patents [patents.google.com]

- 7. Optimizing poly(hydroxyurethane) synthesis via cyclic carbonate aminolysis: a comprehensive review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 13818-44-5|(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate|BLD Pharm [bldpharm.com]

- 9. WO2019229384A1 - Monoethylenically unsaturated monomers and uses thereof - Google Patents [patents.google.com]

- 10. ARONIX | Polymer and Oligomer Business | Products | TOAGOSEI CO., LTD. [toagosei.co.jp]

Introduction to ring-opening polymerization of cyclic carbonates

Engineering Biocompatible Aliphatic Polycarbonates: An Advanced Guide to Organocatalytic Ring-Opening Polymerization

The Drive Toward Biocompatible Macromolecules

In the landscape of modern biomaterials and drug delivery systems, aliphatic polycarbonates (APCs)—particularly poly(trimethylene carbonate) (PTMC)—have emerged as indispensable matrices. Unlike traditional polyesters such as poly(lactic-co-glycolic acid) (PLGA) that degrade into highly acidic byproducts, APCs undergo surface-erosion without generating an acidic microenvironment[1]. This specialized hydrolytic and enzymatic degradation profile mitigates localized inflammation, making PTMC a gold standard for implantable scaffolds, controlled-release nanotherapeutics, and sophisticated block copolymers[2].

Historically, the ring-opening polymerization (ROP) of trimethylene carbonate (TMC) and its functionalized derivatives relied heavily on metal-based coordination-insertion catalysts like stannous octoate (Sn(Oct)₂). However, heavy metal toxicity and the immense difficulty of purging trace metallic residues pose severe regulatory bottlenecks for FDA and EMA approval[3]. This fundamental limitation has driven a paradigm shift toward organocatalytic ring-opening polymerization , utilizing purely organic molecules to drive highly controlled, "living" polymerizations.

Breaking the Metal-Coordination Paradigm: Mechanistic Architecture

The transition to organocatalysts is not merely a regulatory convenience; it offers unprecedented kinetic control and end-group fidelity. Organocatalytic ROP operates predominantly through specific hydrogen-bonding networks, nucleophilic activation, or a combination of both.

The choice of catalyst dictates the reaction pathway:

-

Dual-Activation by Bicyclic Guanidines: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) operates via a highly efficient dual-activation mechanism. Computational Density Functional Theory (DFT) confirms that TBD simultaneously acts as a hydrogen-bond donor (activating the monomer's carbonyl group to increase its electrophilicity) and a hydrogen-bond acceptor (activating the initiator's hydroxyl group to enhance its nucleophilicity)[4],[5].

-

Co-Catalytic (Thio)urea Systems: For applications requiring the suppression of transesterification (which drastically broadens molecular weight distributions), strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cyclopropenimines (CPI) are paired with thiourea (TU) co-catalysts. Here, the causality of catalyst selection is highly specific: the base deprotonates the propagating alcohol, while the thiourea selectively locks onto the monomer's carbonyl via robust bidentate hydrogen bonds, lowering the activation energy exclusively for chain propagation[6],[1].

-

Phosphazene Superbases: For strict living kinetics at room temperature, low-nucleophilicity superbases such as

-BuP₄ are deployed. The profound basicity ensures rapid initiation by protic sources (like benzyl alcohol) without competing nucleophilic attack on the monomer[3].

Organocatalytic dual-activation mechanism for the ring-opening polymerization of cyclic carbonates.

Quantitative Evaluation of Organocatalytic Systems

The true test of an organocatalytic system is its ability to yield target molecular weights (

| Catalyst Architecture | Monomer | Initiator | Standard Condition | Dispersity ( | Mechanistic Hallmark |

| TBD | TMC | Benzyl Alcohol (BnOH) | Bulk or CH₂Cl₂, RT | < 1.08 | Exceptional rate; concurrent dual H-bond activation. |

| TMC | Benzyl Alcohol (BnOH) | THF, 25 °C | 1.05 – 1.15 | Extreme basicity ensures strict living characteristics[3]. | |

| U-1 / CPI-1 | Cyclic Carbonates | 4-Methylbenzyl alcohol | THF or CH₂Cl₂, 25 °C | 1.01 – 1.10 | Exact |

| DBU + Thiourea | TMC | Various Alcohols | CH₂Cl₂, RT | < 1.10 | Decoupled activation; tunable electrophilicity. |

Self-Validating Synthesis Workflow: Solution-Phase ROP

To achieve the stringent specifications required for drug development matrices, experimental execution must be treated as a self-validating system. Every protocol step is dictated by chemical causality, particularly the exclusion of competitive nucleophiles.

Reagent Causality:

-

Initiator (Benzyl Alcohol): Provides a primary hydroxyl group for rapid, unhindered initiation. Furthermore, its benzylic protons serve as an distinct integration standard in ¹H NMR to precisely calculate the absolute

[3]. -

Solvent (CH₂Cl₂ or THF): These non-competitive, polar aprotic solvents solvate the growing macroscopic polymer chain without disrupting the delicate micro-environmental hydrogen-bonding network between the organocatalyst and the cyclic carbonate[6],[5].

-

Quenching Agent (Benzoic Acid): The addition of a weak acid is required to instantly neutralize basic organocatalysts. This permanently halts propagation and chemically locks the system, preventing back-biting (intramolecular transesterification) during polymer recovery[5],[7].

Standard Operating Protocol for TBD-Catalyzed ROP of TMC

-

Atmospheric Control (Glovebox): Due to the living nature of the reaction, ubiquitous moisture (H₂O) acts as a competitive protic initiator. All glassware must be flame-dried. Operations must be conducted in a nitrogen or argon-filled glovebox.

-

Stoichiometric Dissolution: Weigh TMC monomer and Benzyl Alcohol (BnOH) based on the target Degree of Polymerization (

). Dissolve the mixture in anhydrous CH₂Cl₂ to achieve a monomer concentration of precisely 1.0 M[7]. -

Catalytic Initiation: Add a pre-dissolved solution of TBD (typically 1-5 mol% relative to the initiator) into the stirring monomer mixture. The reaction transitions from a monomeric solution to a viscous polymeric dope.

-

Kinetic Quenching: After the designated reaction time (often 1–2 hours for complete conversion), rapidly inject a 5-fold molar excess of benzoic acid (relative to TBD)[5].

-

Isolation & Purification: Dropwise precipitate the quenched solution into 10 volumes of cold methanol. The high-molecular-weight PTMC will precipitate out, leaving unreacted monomer, neutralized catalyst salts, and excess benzoic acid safely solvated in the supernatant[3].

Step-by-step experimental workflow for solution-phase ROP of cyclic carbonates.

Summary

By transitioning from classical metallic coordination to advanced hydrogen-bond mediating organocatalysts, scientists can orchestrate the living ring-opening polymerization of cyclic carbonates with extraordinary precision. This methodological rigor effectively isolates the final macromolecule from cytotoxic contamination, facilitating the seamless translation of aliphatic polycarbonates from the laboratory bench into life-saving therapeutic devices.

References

1.[6] "Ring-Opening Polymerization of Cyclic Esters and Carbonates with (Thio)urea/Cyclopropenimine Organocatalytic Systems", ACS Macro Letters, [Link] 2.[4] "DFT Investigations on the Ring-Opening Polymerization of Trimethylene Carbonate Catalysed by Heterocyclic Nitrogen Bases", MDPI, [Link] 3.[1] "Organocatalytic Ring Opening Polymerization of Trimethylene Carbonate", ResearchGate / Biomacromolecules, [Link] 4.[3] "Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst", MDPI, [Link] 5.[5] "Organocatalytic Ring Opening Polymerization of Trimethylene Carbonate", ACS Publications, [Link] 6.[7] "Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity", NIH / PMC, [Link] 7.[2] "Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials", University of Birmingham Pure, [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and handling precautions for GCMA

An In-Depth Technical Guide to the Safety, Mechanistic Toxicology, and Handling of Glycerol Carbonate Methacrylate (GCMA)

Executive Summary

Glycerol Carbonate Methacrylate (GCMA), chemically known as (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate (CAS: 13818-44-5), is a highly versatile, bio-based multifunctional monomer. By integrating a highly reactive methacrylate group with a cyclic carbonate moiety, GCMA serves as a critical building block for advanced polymeric materials, including non-isocyanate polyurethanes (NIPUs) and 3D printing resins[1][2]. However, this dual reactivity presents unique toxicological and handling challenges.

As a Senior Application Scientist, I have designed this guide to move beyond standard Safety Data Sheet (SDS) boilerplate text. Here, we will deconstruct the causality behind GCMA's hazards, establish self-validating experimental protocols, and outline the precise physicochemical mechanisms required to handle this monomer safely in a research or drug development setting.

Physicochemical Profiling & Hazard Deconstruction

To safely manipulate GCMA, one must understand that its hazards are a direct consequence of its molecular design. The methacrylate group is electrophilic and prone to free-radical polymerization, while the cyclic carbonate is susceptible to ring-opening by nucleophiles[1][3].

Quantitative Data & GHS Classification

The following table summarizes the core physicochemical and hazard data derived from standardized chemical safety profiles[4][5][6].

| Parameter | Specification / Hazard Data |

| Chemical Name | (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate |

| CAS Number | 13818-44-5 |

| Molecular Weight | 186.16 g/mol |

| Physical State | Clear to pale yellow liquid/semi-solid |

| Storage Temperature | 2°C to 8°C (Refrigerated) |

| GHS Hazard Codes | H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation |

| GHS Precautionary | P261 : Avoid breathing mist/vaporsP280 : Wear protective gloves/eye protectionP305+P351+P338 : IF IN EYES: Rinse cautiously |

Mechanistic Toxicology: The "Why" Behind the Hazards

-

Skin Sensitization and Irritation (H315/H319): Methacrylates are known sensitizers. The mechanism involves a Michael addition reaction where the electron-deficient double bond of the methacrylate group reacts covalently with nucleophilic thiol (-SH) and amine (-NH2) groups found in epidermal proteins. This haptenation process triggers an immune response, leading to allergic contact dermatitis.

-

Respiratory Irritation (H335): Due to its vapor pressure at ambient temperatures, inhalation of GCMA aerosols can irritate the mucous membranes. The cyclic carbonate ring can also undergo premature hydrolysis in the moisture-rich environment of the respiratory tract, leading to localized pH changes.

Polymerization Control and Storage Causality

The most severe physical hazard associated with GCMA is spontaneous, runaway exothermic polymerization [7]. The carbon-carbon double bond is thermodynamically driven to form polymer chains. If initiated by heat, UV light, or trace radical formers, the reaction releases significant heat, potentially leading to container rupture.

The Oxygen-MEHQ Paradox

To prevent spontaneous polymerization, commercial GCMA is stabilized with an inhibitor, typically MEHQ (Monomethyl ether of hydroquinone)[7].

-

The Causality: MEHQ does not work in a vacuum. It requires the presence of dissolved oxygen to function. A carbon-centered radical reacts with dissolved O₂ to form a peroxy radical. MEHQ then donates a hydrogen atom to this peroxy radical, terminating the chain and forming a stable, unreactive quinone radical.

-

The Rule: Never store GCMA under a strictly inert atmosphere (like 100% Argon or Nitrogen) for prolonged periods. Depleting the dissolved oxygen renders the MEHQ inhibitor useless, drastically increasing the risk of spontaneous polymerization.

Diagram 1: Mechanistic pathway of GCMA polymerization hazards and MEHQ/O2 stabilization.

Self-Validating Experimental Protocol: Safe Handling & Photopolymerization

In drug development and materials science, GCMA is frequently photopolymerized to create biocompatible scaffolds[1][2]. The following protocol is designed as a self-validating system: it includes an analytical checkpoint to ensure that the hazardous monomer has been fully consumed, rendering the final product safe.

Required PPE and Environment

-

Environment: Class II Biological Safety Cabinet or chemical fume hood with a yellow light filter (to prevent premature UV initiation).

-

PPE: Double-gloving with heavy-duty Nitrile (methacrylates can permeate thin latex rapidly), chemical splash goggles, and a lab coat[4].

Step-by-Step Methodology

-

Preparation: Remove GCMA from 2-8°C storage and allow it to equilibrate to room temperature in the dark to prevent condensation, which can introduce moisture and degrade the cyclic carbonate group[5][7].

-

Formulation: In an amber glass vial, combine GCMA with a suitable photoinitiator (e.g., Irgacure 819 at 0.5 - 2.0 wt%)[2]. Mix thoroughly using a vortex mixer.

-

Casting: Dispense the resin into the desired mold. Caution: Ensure the mold material is incompatible with methacrylates (e.g., silicone) to prevent permanent adhesion.

-

Curing: Expose the mold to a UV light source (e.g., 365 nm or 405 nm, depending on the initiator) for the calculated duration.

-

Validation (The Self-Validating Step): Do not assume the polymer is safe to handle bare-handed immediately. Perform Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) on the cured sample.

Diagram 2: Self-validating workflow for GCMA photopolymerization and hazard elimination.

Emergency Response & Waste Management

Even with rigorous protocols, accidental exposure or spills can occur. Response actions must be dictated by the chemical properties of GCMA[4][6].

-

Spill Containment: Do NOT use combustible materials (like paper towels) to absorb large spills, as the heat of polymerization could ignite them. Use inert absorbents (vermiculite, dry sand, or silica gel)[6].

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like ethanol) to clean the skin, as this will increase the dermal penetration of the methacrylate[6][7].

-

Disposal: Uncured GCMA must be treated as hazardous organic waste. A highly effective and environmentally responsible laboratory practice is to intentionally UV-cure residual GCMA waste in its disposable container. Once fully polymerized into a solid plastic block (validated via the absence of exotherm), it can often be disposed of as standard solid waste, significantly reducing hazardous waste disposal costs.

References

-

Synthesis of Glycerol Carbonate Methacrylate and Its Copolymerization with AESO. Scientific & Academic Publishing. Available at: [Link]

- Method of making glycerol carbonate (meth)acrylate and curable compositions based thereon. Google Patents (WO2021019305A1).

-

Free radical polymerization study of glycerin carbonate methacrylate for the synthesis of cyclic carbonate functionalized polymers. Daneshyari. Available at: [Link]

Sources

- 1. sapub.org [sapub.org]

- 2. WO2021019305A1 - Method of making glycerol carbonate (meth)acrylate and curable compositions based thereon - Google Patents [patents.google.com]

- 3. daneshyari.com [daneshyari.com]

- 4. aksci.com [aksci.com]

- 5. (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate | 13818-44-5 [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for UV-Curing and Photopolymerization of Formulations Containing Glycidyl Methacrylate (GCMA)

Introduction: The Versatility of Glycidyl Methacrylate in Photopolymerization

Glycidyl methacrylate (GMA) is a valuable monomer in the field of polymer chemistry, particularly for formulations cured by ultraviolet (UV) light. Its unique bifunctional nature, possessing both a methacrylate group and an epoxy (glycidyl) group, allows for a two-stage curing process and the introduction of a variety of functionalities into the final polymer network.[1][2] The methacrylate group readily participates in free-radical photopolymerization, enabling rapid, on-demand curing upon exposure to UV radiation in the presence of a suitable photoinitiator.[3] The epoxy group, which can remain intact during the initial photopolymerization, offers a site for subsequent crosslinking reactions, enhancing the mechanical and chemical properties of the cured material.[2] This dual reactivity makes GCMA a versatile building block for a wide range of applications, from industrial coatings and adhesives to advanced biomedical materials and drug delivery systems.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the UV-curing and photopolymerization of formulations containing GCMA. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the characterization of the resulting polymers, with a special focus on their application in the biomedical field.

Principles of GCMA Photopolymerization

The UV-curing of GCMA-containing formulations is a free-radical chain polymerization process initiated by the absorption of UV light by a photoinitiator. The process can be broken down into three main stages: initiation, propagation, and termination.

-

Initiation: A photoinitiator molecule absorbs UV photons and undergoes a photochemical reaction to generate highly reactive free radicals.[3]

-

Propagation: The free radicals react with the carbon-carbon double bond of the methacrylate group in GCMA and other co-monomers, initiating a chain reaction. This process rapidly converts the liquid resin into a solid, crosslinked polymer network.

-

Termination: The growing polymer chains are terminated by various mechanisms, such as combination or disproportionation of radical species.

The kinetics of this process are influenced by several factors, including the type and concentration of the photoinitiator, the intensity and wavelength of the UV light, and the composition of the resin formulation.[6][7]

Diagram of the Photopolymerization Process

Caption: Free-radical photopolymerization of GCMA.

Experimental Protocols

Protocol 1: Preparation of a UV-Curable GCMA-Based Formulation

This protocol describes the preparation of a basic UV-curable formulation containing GCMA, a crosslinker, and a photoinitiator.

Materials:

-

Glycidyl Methacrylate (GCMA)

-

Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

-

2-hydroxy-2-methylpropiophenone (e.g., Irgacure 1173) or Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (e.g., Irgacure 819) as a photoinitiator

-

Co-monomer (optional, e.g., methyl methacrylate (MMA) for tuning mechanical properties)

-

Amber glass vials

-

Magnetic stirrer and stir bars

-

Precision balance

Procedure:

-

In an amber glass vial to protect the formulation from ambient light, weigh the desired amount of GCMA.

-

Add the co-monomer (if any) and the crosslinker (EGDMA) to the vial. The ratios of these components will determine the properties of the final polymer. A common starting point is a 70:30 molar ratio of GCMA to EGDMA.

-

Add the photoinitiator to the mixture. The concentration of the photoinitiator typically ranges from 0.1% to 5% by weight.[8][9] A higher concentration generally leads to a faster cure but can also result in a more brittle material and increased yellowing.[9]

-

Place a magnetic stir bar in the vial, cap it, and stir the mixture at room temperature until the photoinitiator is completely dissolved and the solution is homogeneous. This may take several hours.

Table 1: Example Formulations for GCMA-Based Resins

| Formulation ID | GCMA (wt%) | EGDMA (wt%) | MMA (wt%) | Photoinitiator (wt%) | Photoinitiator Type |

| GCMA-1 | 70 | 30 | 0 | 1 | Irgacure 1173 |

| GCMA-2 | 50 | 30 | 20 | 2 | Irgacure 819 |

| GCMA-3 | 80 | 20 | 0 | 0.5 | Irgacure 1173 |

Protocol 2: UV-Curing Procedure

This protocol outlines the steps for curing the prepared GCMA formulation using a UV light source.

Materials and Equipment:

-

Prepared GCMA formulation

-

UV curing system (e.g., a UV lamp with a specific wavelength output, typically 365 nm)

-

Radiometer to measure UV intensity

-

Molds (e.g., silicone or Teflon)

-

Nitrogen or argon source (optional, for inert atmosphere)

Procedure:

-

Ensure the UV curing system is warmed up and the output is stable. Measure the UV intensity at the sample position using a radiometer.

-

Carefully pour the liquid resin formulation into the mold. The thickness of the sample will affect the curing time.

-

For optimal curing and to prevent oxygen inhibition at the surface, which can lead to a tacky finish, it is recommended to perform the curing in an inert atmosphere (e.g., under a nitrogen or argon blanket).[10]

-

Expose the sample to UV light for a predetermined time. The curing time will depend on the formulation, the thickness of the sample, and the UV light intensity. It can range from a few seconds to several minutes.

-

After curing, carefully remove the solid polymer from the mold.

Table 2: Typical UV Curing Parameters and Resulting Properties

| Formulation ID | UV Wavelength (nm) | UV Intensity (mW/cm²) | Curing Time (s) | Resulting Hardness (Shore D) | Glass Transition Temp. (°C) |

| GCMA-1 | 365 | 50 | 60 | 75-85 | 110-130 |

| GCMA-2 | 365 | 100 | 30 | 80-90 | 120-140 |

| GCMA-3 | 365 | 25 | 120 | 70-80 | 100-120 |

Characterization of UV-Cured GCMA Polymers

A thorough characterization of the cured polymer is essential to ensure it meets the requirements of the intended application.

Protocol 3: Monitoring Cure Kinetics with Real-Time FTIR Spectroscopy

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the disappearance of the methacrylate C=C bond during photopolymerization, allowing for the determination of the degree of conversion.[6][11][12][13][14]

Equipment:

-

FTIR spectrometer with a UV light source attachment

-

Liquid light guide

-

Sample holder (e.g., KBr plates)

Procedure:

-

Place a small drop of the liquid GCMA formulation between two KBr plates.

-

Place the sample in the FTIR spectrometer.

-

Record a baseline IR spectrum of the uncured sample.

-

Initiate the UV irradiation and simultaneously start collecting IR spectra at regular intervals.

-

Monitor the decrease in the absorbance of the methacrylate C=C peak (typically around 1635 cm⁻¹ and 810 cm⁻¹).[13][14]

-

The degree of conversion can be calculated by comparing the peak area at a given time to the initial peak area.

Protocol 4: Thermal Analysis using Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction, providing information on the curing kinetics, such as the rate of polymerization and the total heat of reaction.[6][7][15]

Equipment:

-

DSC instrument equipped with a UV light source

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of the liquid resin in an open aluminum DSC pan.

-

Place the sample and an empty reference pan in the DSC cell.

-

Equilibrate the cell at the desired isothermal temperature.

-

Turn on the UV lamp and record the heat flow as a function of time.

-

The degree of conversion can be calculated from the heat evolved over time relative to the total theoretical heat of polymerization for the specific monomer mixture.

Protocol 5: Mechanical Properties Assessment using Dynamic Mechanical Analysis (DMA)

DMA is used to evaluate the viscoelastic properties of the cured polymer, including the storage modulus (E'), loss modulus (E''), and the glass transition temperature (Tg).

Equipment:

-

DMA instrument

Procedure:

-

Prepare a rectangular sample of the cured GCMA polymer with defined dimensions.

-

Clamp the sample in the DMA instrument.

-

Apply an oscillating strain at a constant frequency while ramping the temperature.

-

The storage modulus provides information about the stiffness of the material, while the peak of the tan delta (E''/E') curve is typically used to determine the glass transition temperature.

Applications in Drug Development

The unique properties of UV-cured GCMA-based polymers, particularly their potential for forming biocompatible hydrogels, make them highly attractive for drug delivery applications.[8][16][17][18][19][20][21][22][23][24]

GCMA-Based Hydrogels for Controlled Drug Release

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water.[17][18][25] GCMA can be copolymerized with hydrophilic monomers to form hydrogels with tunable swelling properties. The porous structure of these hydrogels allows for the encapsulation of therapeutic agents and their subsequent controlled release.[17][18][20] The release rate can be controlled by adjusting the crosslink density and the hydrophilicity of the hydrogel network.[18]

Diagram of Drug Delivery from a GCMA-Based Hydrogel

Caption: Drug release from a crosslinked GCMA hydrogel.

Protocol 6: Preparation and Drug Loading of GCMA-Based Hydrogels

-

Prepare a GCMA-containing formulation with a hydrophilic co-monomer (e.g., 2-hydroxyethyl methacrylate - HEMA).

-

Dissolve the drug to be encapsulated in the monomer mixture. Ensure the drug is stable under UV irradiation.

-

UV-cure the formulation as described in Protocol 2 to form the drug-loaded hydrogel.

-

The drug loading efficiency can be determined by measuring the amount of drug in the hydrogel relative to the initial amount added.

Table 3: Example of a GCMA-Based Hydrogel Formulation for Drug Delivery

| Component | Weight % | Purpose |

| GCMA | 30 | Primary monomer |

| HEMA | 40 | Hydrophilic co-monomer |

| EGDMA | 2 | Crosslinker |

| Water | 27.5 | Solvent |

| Irgacure 2959 | 0.5 | Photoinitiator |

| Model Drug | (variable) | Therapeutic agent |

Biocompatibility Considerations

For any biomedical application, the biocompatibility of the material is of utmost importance.[1][4][26][27][28] Unreacted monomers and photoinitiator fragments can leach out of the polymer and cause cytotoxic effects.[4][27] Therefore, it is crucial to optimize the curing process to achieve a high degree of conversion and to perform thorough post-curing and extraction steps to remove any residual unreacted components. Cytotoxicity assays, such as those outlined in ISO 10993-5, should be performed to evaluate the biocompatibility of the final material.[4][26]

Troubleshooting Common UV-Curing Issues

Table 4: Troubleshooting Guide

| Issue | Potential Causes | Recommended Solutions |

| Tacky or uncured surface | Oxygen inhibition | Cure in an inert atmosphere (N₂ or Ar). Increase UV intensity or exposure time. Use a photoinitiator less sensitive to oxygen.[10] |

| Incomplete curing throughout the bulk | Insufficient UV dose; UV light cannot penetrate the full depth. | Increase exposure time. Use a more powerful UV lamp. Reduce the thickness of the sample. Ensure the photoinitiator's absorption spectrum matches the lamp's output wavelength.[2][10][29][30][31] |

| Brittle or cracked material | Over-curing; too high crosslink density. | Reduce UV exposure time or intensity. Decrease the amount of crosslinker in the formulation.[10] |

| Yellowing of the cured polymer | Photoinitiator degradation products. | Use a lower concentration of photoinitiator. Select a photoinitiator that is less prone to yellowing.[9] |

| Inconsistent curing results | Fluctuations in UV lamp output; inconsistent sample preparation. | Regularly check and calibrate the UV lamp intensity. Ensure consistent mixing and degassing of the resin. Control the ambient temperature and humidity.[2][10][30] |

Conclusion

Glycidyl methacrylate is a highly versatile monomer for UV-curable formulations, offering a wide range of properties and applications. By carefully controlling the formulation and curing parameters, it is possible to create materials with tailored characteristics for use in coatings, adhesives, and advanced biomedical devices. The protocols and information provided in this application note serve as a comprehensive guide for researchers and developers working with GCMA-based photopolymerization systems.

References

-

UV Curing Troubleshooting Guide. (n.d.). Retrieved from [Link]

-

Mequanint, K., & Sheardown, H. (2006). Synthesis, Swelling Behavior, and Biocompatibility of Novel Physically Cross-Linked Polyurethane-block-Poly(glycerol methacrylate) Hydrogels. Biomacromolecules, 7(3), 845–853. Retrieved from [Link]

-

Incure Inc. (n.d.). Troubleshooting Common UV Adhesive Curing Issues. Retrieved from [Link]

-

Dawlee, S., Jayabalan, M., & Bhuvaneshwar, G. S. (2009). Studies on novel radiopaque methyl methacrylate: glycidyl methacrylate based polymer for biomedical applications. Journal of Materials Science: Materials in Medicine, 20(12), 2537–2545. Retrieved from [Link]

-

Kim, H. J., Kim, S. M., Kim, S., & Kim, S. H. (2020). Cytocompatibility of Modified Silk Fibroin with Glycidyl Methacrylate for Tissue Engineering and Biomedical Applications. Materials, 14(1), 93. Retrieved from [Link]

-

Poplawski, T., Pawlowska, E., Wisniewska-Jarosinska, M., Ksiazek, D., Wozniak, K., Szczepanska, J., & Blasiak, J. (2009). Cytotoxicity and genotoxicity of glycidyl methacrylate. Chemico-Biological Interactions, 180(1), 89-98. Retrieved from [Link]

-

Park, K. (n.d.). Hydrogel swelling behavior and its biomedical applications. Purdue University. Retrieved from [Link]

-

IUV. (2025, December 26). The Ultimate Guide to Troubleshooting UV Curing Issues in Flexo Printing. Retrieved from [Link]

-

Poplawski, T., Pawlowska, E., Wisniewska-Jarosinska, M., Ksiazek, D., Wozniak, K., Szczepanska, J., & Blasiak, J. (2009). Cytotoxicity and genotoxicity of glycidyl methacrylate. ResearchGate. Retrieved from [Link]

-

Imaging.org. (n.d.). Monitoring the Kinetics of UV Curing Using In Situ Rheology and Real-Time Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-